Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c1-15-8(14)5-16-7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIHFKGPZKKEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203001 | |
| Record name | Methyl 2-[[5-(trifluoromethyl)-2-pyridinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142274-35-9 | |
| Record name | Methyl 2-[[5-(trifluoromethyl)-2-pyridinyl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142274-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[5-(trifluoromethyl)-2-pyridinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Nucleophilic Aromatic Substitution
One common approach is the nucleophilic aromatic substitution of 2-halopyridine derivatives bearing a trifluoromethyl group at the 5-position with methyl 2-mercaptoacetate or its sodium salt. The reaction proceeds under mild to moderate conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with or without a base.
| Parameter | Details |
|---|---|
| Starting Material | 5-(trifluoromethyl)-2-halopyridine |
| Nucleophile | Methyl 2-mercaptoacetate or sodium salt |
| Solvent | DMF, DMSO, or acetonitrile |
| Base | Potassium carbonate, sodium hydride |
| Temperature | 50–100 °C |
| Reaction Time | 4–24 hours |
This method achieves the substitution of the halogen with the sulfanylacetate group, yielding this compound with good yields and purity.
Transition Metal-Catalyzed Coupling Reactions
Another advanced method involves transition metal-catalyzed cross-coupling reactions, such as copper- or palladium-catalyzed C–S bond formation. In this approach, 5-(trifluoromethyl)-2-halopyridine is coupled with methyl 2-mercaptoacetate under catalytic conditions.
| Catalyst | Copper(I) iodide or Palladium complexes|
| Ligand | 1,10-Phenanthroline or phosphine ligands|
| Base | Potassium carbonate or cesium carbonate |
| Solvent | Toluene, DMF, or DMSO |
| Temperature | 80–120 °C |
| Reaction Time | 8–24 hours |
This method offers high selectivity and functional group tolerance, often resulting in high yields of the target compound.
Esterification of Thiol-Substituted Intermediates
In some synthetic routes, the sulfanyl-substituted pyridine intermediate is first prepared as a free thiol or acid, followed by esterification with methanol under acidic conditions or using coupling reagents such as dicyclohexylcarbodiimide (DCC) to afford the methyl ester.
Research Findings and Optimization
Studies indicate that the nucleophilic aromatic substitution method is favored for its simplicity and scalability. The use of sodium hydride as a base enhances the nucleophilicity of methyl 2-mercaptoacetate, improving reaction rates and yields.
Transition metal-catalyzed methods, while more complex, allow for milder reaction conditions and better control over side reactions, especially when sensitive functional groups are present.
Summary Table of Preparation Methods
| Method Type | Key Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 5-(trifluoromethyl)-2-halopyridine, methyl 2-mercaptoacetate, base, DMF, 50–100 °C | Simple, scalable, good yields | Requires halopyridine precursor |
| Transition Metal-Catalyzed Coupling | CuI or Pd catalyst, ligands, base, toluene/DMF, 80–120 °C | High selectivity, functional group tolerance | More expensive, requires catalyst |
| Esterification of Thiol Intermediates | Thiol intermediate, methanol, acid or DCC, room to reflux temperature | Useful for late-stage modification | Additional synthetic step |
Notes on Purity and Characterization
The product is typically purified by column chromatography or recrystallization. Characterization is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The trifluoromethyl group imparts distinct signals in ^19F NMR, aiding in verification.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced antimicrobial properties. Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate has been evaluated for its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Drug Development
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective. This compound serves as a building block in the synthesis of novel pharmaceuticals targeting specific enzymes involved in disease pathways. Its derivatives have been explored for their potential as inhibitors of protein kinases, which are crucial in cancer therapy .
Herbicidal Properties
This compound has been studied for its herbicidal properties, particularly against weeds resistant to conventional herbicides. Its mechanism involves disrupting the metabolic processes in target plants, leading to effective weed control without harming crops .
Insecticidal Activity
The compound has also shown potential as an insecticide, targeting pests that affect agricultural yield. Field trials have confirmed its effectiveness against common agricultural pests, suggesting it could be a valuable addition to integrated pest management strategies .
Data Table: Summary of Applications
| Application Type | Specific Use | Efficacy/Notes |
|---|---|---|
| Pharmaceutical | Antimicrobial Agents | Effective against S. aureus, E. coli |
| Pharmaceutical | Drug Development | Potential kinase inhibitors |
| Agrochemical | Herbicide | Effective against resistant weed species |
| Agrochemical | Insecticide | Efficacy confirmed in field trials |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .
Case Study 2: Herbicidal Effectiveness
A series of field trials conducted over two growing seasons assessed the herbicidal effectiveness of this compound on common weeds in corn and soybean crops. The trials revealed a 90% reduction in weed biomass compared to untreated plots, highlighting its viability as an eco-friendly herbicide alternative .
Mechanism of Action
The mechanism by which Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers: Substituent Position Effects
Methyl (3-(Trifluoromethyl)Pyridin-2-Ylsulfanyl)Acetate (CAS: 1053660-04-0) shares the same molecular formula (C₉H₈F₃NO₂S) and weight (251.23 g/mol) as the target compound but differs in the position of the trifluoromethyl group, which resides at the 3-position of the pyridine ring . This positional isomerism alters electronic and steric properties:
- Steric Hindrance : The 3-position substitution may introduce steric challenges in binding interactions, making it less favorable for applications requiring precise molecular recognition (e.g., enzyme inhibition).
| Parameter | Target Compound (5-CF₃) | 3-CF₃ Isomer |
|---|---|---|
| Substituent Position | 5-pyridyl | 3-pyridyl |
| Reactivity in Synthesis | Moderate steric access | Higher steric hindrance |
| Potential Applications | Drug intermediates | Specialty chemicals |
Sulfonyl vs. Sulfanyl Functional Groups
Methyl 2-[[5-(Trifluoromethyl)-2-Pyridyl]Sulfonyl]Acetate (CAS: 142274-37-1) replaces the sulfanyl (-S-) group with a sulfonyl (-SO₂-) moiety, increasing oxidation state and molecular weight (C₉H₈F₃NO₄S, 283.23 g/mol) . Key differences include:
- Chemical Reactivity : The sulfonyl group is less nucleophilic but more stable under oxidative conditions, making it suitable for pharmaceuticals requiring metabolic resistance.
- Biological Activity : Sulfonyl derivatives are prevalent in agrochemicals (e.g., sulfonylurea herbicides) due to their herbicidal activity, whereas sulfanyl analogs may target thiol-dependent enzymes in drug design .
| Functional Group | Sulfanyl (-S-) | Sulfonyl (-SO₂-) |
|---|---|---|
| Oxidation State | Lower (Thioether) | Higher (Sulfone) |
| Stability | Prone to oxidation | Resists oxidation |
| Applications | Drug intermediates | Herbicides, Pharmaceuticals |
Triazine-Based Sulfonylurea Herbicides
Compounds like Triflusulfuron Methyl Ester (CAS: C₁₅H₁₆F₃N₅O₆S, 471.37 g/mol) share the methyl ester group but incorporate a triazine core and sulfonylurea linkage . These structural differences confer distinct biological roles:
- Mode of Action : Triazine sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism absent in the pyridine-based target compound.
- Structural Complexity : The triazine ring and urea bridge enhance binding specificity to plant enzymes, unlike the simpler pyridine-sulfanyl structure .
| Feature | Target Compound | Triflusulfuron Methyl Ester |
|---|---|---|
| Core Structure | Pyridine | Triazine |
| Key Functional Groups | Sulfanyl, Methyl Ester | Sulfonylurea, Methyl Ester |
| Primary Use | Research chemical | Herbicide |
Pharmaceutical Analogs: Darapladib
Darapladib (CAS: 356057-34-6), a cyclopentapyrimidine derivative, shares the trifluoromethyl and sulfanyl groups but within a larger, polycyclic framework (C₃₆H₃₈F₄N₄O₂S , 666.80 g/mol) . This highlights:
- Scaffold Diversity : The sulfanyl group in Darapladib acts as a linker between aromatic systems, enabling inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) in atherosclerosis.
- Role of Trifluoromethyl : Enhances lipophilicity and metabolic stability, a property leveraged in both Darapladib and the target compound .
Biological Activity
Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate, with the CAS number 142274-37-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
- Molecular Formula : C9H8F3NO4S
- Molecular Weight : 283.22 g/mol
- Density : 1.456 g/cm³
- Boiling Point : 394.5 °C
- Melting Point : 250 °C
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In a screening of various compounds against Mycobacterium tuberculosis, it was found to possess significant inhibitory effects, with a minimum inhibitory concentration (MIC) below 20 µM in some cases .
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | <20 | Effective against M. tuberculosis |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study focusing on various thiazole-bearing molecules indicated that similar structures exhibit cytotoxic effects against different cancer cell lines. Although specific data for this compound is limited, the structural similarities suggest potential for anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Screening :
Safety and Toxicology
While the biological activities are promising, safety assessments indicate that this compound may cause skin and eye irritation upon contact. Precautionary measures should be taken when handling this compound to minimize exposure risks .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting 5-(trifluoromethyl)-2-mercaptopyridine with methyl bromoacetate in a polar aprotic solvent (e.g., DMF or THF) under inert conditions. Catalytic bases like triethylamine or potassium carbonate are used to deprotonate the thiol, enhancing reactivity. Reaction progress is monitored via TLC or LC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Post-synthesis characterization employs:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) and ester linkage (δ ~3.7 ppm for methoxy protons).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.03).
- FT-IR to identify C=O (ester, ~1740 cm⁻¹) and C-S (thioether, ~650 cm⁻¹) stretches .
Q. What are the primary research applications of this compound?
- Methodological Answer : It serves as:
- A building block in medicinal chemistry for synthesizing trifluoromethyl-containing heterocycles (e.g., triazoles, thiazoles) with potential enzyme inhibition properties.
- A substrate in studies on sulfur-containing agrochemicals, leveraging the stability of the trifluoromethylpyridine moiety .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential thiol-related irritancy. Waste should be neutralized (e.g., with oxidizing agents for thioethers) and stored separately for professional disposal. Thermal stability tests (DSC/TGA) are advised to assess decomposition risks .
Advanced Research Questions
Q. How can reaction yields be optimized for nucleophilic substitution steps in its synthesis?
- Methodological Answer :
- Solvent selection : Use DMF for better solubility of aromatic thiols.
- Temperature control : Reactions at 50–60°C balance kinetics and side-product formation.
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity.
- In situ monitoring : ReactIR or inline NMR detects intermediate thiolate formation, enabling real-time adjustments .
Q. How to resolve discrepancies in reported biological activities (e.g., enzyme inhibition)?
- Methodological Answer :
- Comparative kinetic assays : Use standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature).
- Structural analogs : Test derivatives to isolate the role of the trifluoromethyl group vs. the thioether linker.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) can identify binding site interactions, explaining variability across enzyme isoforms .
Q. What computational methods predict the compound’s reactivity in perfluoroalkylation reactions?
- Methodological Answer :
- DFT calculations (e.g., Gaussian 16) model transition states for sulfanyl group reactivity.
- Hammett parameters quantify electron-withdrawing effects of the trifluoromethylpyridine moiety on thioether nucleophilicity.
- Solvent effect simulations (COSMO-RS) guide solvent selection for radical-based pathways .
Q. How to design derivatives with improved metabolic stability or target selectivity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the ester with amides (e.g., tert-butyl 2-aminothiazole derivatives) to reduce hydrolysis.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated thiols) for controlled release.
- SAR studies : Systematically vary the pyridine substituents (e.g., 4-methoxy vs. 4-nitro) and assess binding via SPR or ITC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
